5-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
5-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that features a unique fusion of thiazole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Construction of the Quinazoline Core: The quinazoline core is often constructed via a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Coupling of the Thiazole and Quinazoline Units: The thiazole and quinazoline units are then coupled through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃).
Hydroxylation and Carboxamide Formation: The final steps involve hydroxylation of the quinazoline ring and formation of the carboxamide group through reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s structural features suggest potential interactions with various biomolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, 5-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its derivatives may also find applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinazoline moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and penicillin contain thiazole rings and exhibit various biological activities.
Quinazoline Derivatives: Quinazoline-based drugs, such as gefitinib and erlotinib, are used in cancer therapy due to their ability to inhibit specific tyrosine kinases.
Uniqueness
What sets 5-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide apart is its unique combination of thiazole and quinazoline structures. This fusion enhances its potential for diverse biological activities and makes it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C16H14N4O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C16H14N4O3S/c1-9-8-17-15(24-9)18-14(23)16-7-6-12(21)20(16)11-5-3-2-4-10(11)13(22)19-16/h2-5,8H,6-7H2,1H3,(H,19,22)(H,17,18,23) |
InChI Key |
YJMAWLKTPNVEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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